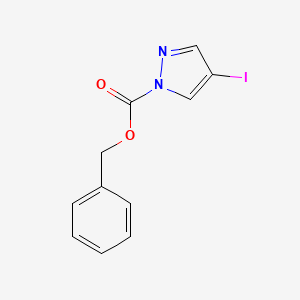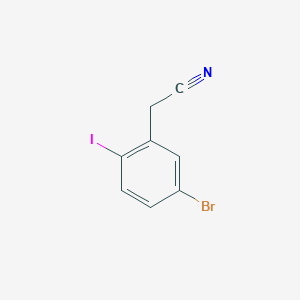
4-Yodo-1H-pirazol-1-carboxilato de bencilo
Descripción general
Descripción
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H9IN2 . It appears as white to pale yellow crystals or crystalline powder . It is a member of pyrazoles and an organoiodine compound .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the use of silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis
The molecular weight of “Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is 284.10 . The SMILES string representation of the molecule isIc1cnn(Cc2ccccc2)c1 . Chemical Reactions Analysis
4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a solid at 20°C . It has a melting point range of 61.0 to 65.0°C . It is soluble in methanol . The density of the compound is 1.7±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazol
Los derivados de pirazol son muy valorados en la síntesis orgánica debido a sus versátiles estructuras. 4-Yodo-1H-pirazol-1-carboxilato de bencilo puede servir como precursor en la síntesis de diversos derivados de pirazol. Estos derivados han sido ampliamente estudiados y documentados por su importancia significativa en la investigación y las aplicaciones, particularmente en medicina y agricultura .
Química Medicinal
En la química medicinal, los derivados de pirazol, incluidos los derivados del This compound, son conocidos por sus diversas actividades biológicas. Tienen funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos. La parte de yodo del compuesto puede ser crucial para las propiedades farmacocinéticas de estos derivados .
Agricultura
El sector agrícola se beneficia de los derivados de pirazol, ya que pueden utilizarse para desarrollar nuevos pesticidas y herbicidas. La versatilidad estructural del This compound permite la creación de compuestos con mecanismos de acción específicos contra diversas plagas y malezas .
Ciencia de Materiales
En la ciencia de materiales, el This compound puede utilizarse en la síntesis de semiconductores orgánicos. Los semiconductores basados en pirazol son materiales prometedores para diodos orgánicos emisores de luz (OLED) y fotovoltaica orgánica (OPV) debido a sus excelentes propiedades electrónicas .
Catálisis
Este compuesto puede actuar como ligando en la catálisis de metales de transición, que es fundamental en muchos procesos químicos industriales. El átomo de yodo en This compound puede mejorar la reactividad y la selectividad de los catalizadores metálicos involucrados en estos procesos .
Ciencia Ambiental
En la ciencia ambiental, los derivados del This compound pueden explorarse por su posible uso en la remediación ambiental. Pueden utilizarse para desarrollar sensores para detectar contaminantes o como parte de sistemas diseñados para descomponer sustancias peligrosas .
Safety and Hazards
“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, it is advised to seek medical attention .
Mecanismo De Acción
Target of Action
Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to have a wide range of biological activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the action of many compounds .
Análisis Bioquímico
Biochemical Properties
Benzyl 4-iodo-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, Benzyl 4-iodo-1H-pyrazole-1-carboxylate can form complexes with metal ions, influencing various biochemical processes .
Cellular Effects
The effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered gene expression profiles. This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Benzyl 4-iodo-1H-pyrazole-1-carboxylate can affect metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, Benzyl 4-iodo-1H-pyrazole-1-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 4-iodo-1H-pyrazole-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Benzyl 4-iodo-1H-pyrazole-1-carboxylate can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Benzyl 4-iodo-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the citric acid cycle by inhibiting key enzymes, resulting in altered metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of Benzyl 4-iodo-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Benzyl 4-iodo-1H-pyrazole-1-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Propiedades
IUPAC Name |
benzyl 4-iodopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBSWZFJWFDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)





